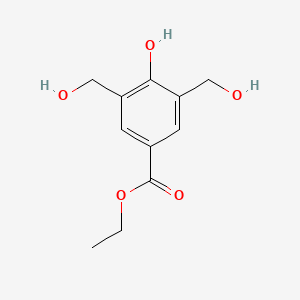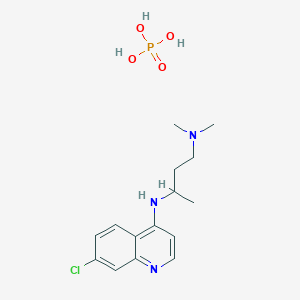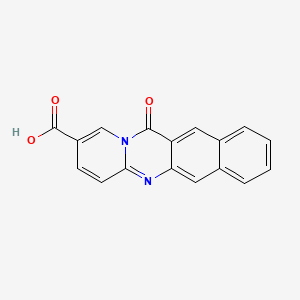![molecular formula C25H23N5O4S B11999636 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999636.png)
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-(3,4-Dihydroxyphenyl)methyliden]-2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid ist eine komplexe organische Verbindung, die eine Kombination aus Phenyl-, Triazol- und Hydrazidgruppen aufweist.
Vorbereitungsmethoden
Die Synthese von N'-[(E)-(3,4-Dihydroxyphenyl)methyliden]-2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid erfolgt typischerweise in einem mehrstufigen Prozess. Der erste Schritt beinhaltet oft die Bildung des Hydrazid-Zwischenprodukts, gefolgt von der Einführung des Triazolrings durch Cyclisierungsreaktionen. Der letzte Schritt umfasst die Kondensation des Hydrazids mit dem Aldehyd, um die gewünschte Verbindung zu bilden. Spezielle Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen .
Analyse Chemischer Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die phenolischen Hydroxylgruppen können mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu Chinonen oxidiert werden.
Reduktion: Der Triazolring kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu erhalten.
Substitution: Die Phenylringe können elektrophile Substitutionsreaktionen eingehen, wodurch verschiedene funktionelle Gruppen eingeführt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Säuren, Basen und Übergangsmetallkatalysatoren.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-(3,4-Dihydroxyphenyl)methyliden]-2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Ligand in biochemischen Assays untersucht.
Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen. So kann sie beispielsweise bestimmte Enzyme hemmen, indem sie an deren aktive Zentren bindet und so deren Aktivität blockiert. Zu den beteiligten Signalwegen können Signaltransduktionswege gehören, bei denen die Verbindung die Aktivität von Schlüsselproteinen und Enzymen moduliert .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen gehören:
3-(4-Ethoxyphenyl)-N'-[(E)-(4-Ethoxyphenyl)methyliden]-4-methyl-1H-pyrazol-5-carbohydrazid: Teilt strukturelle Ähnlichkeiten, unterscheidet sich aber im Pyrazolring.
3,4-Dihydroxy-N'-[(E)-(3-Methylphenyl)methyliden]benzohydrazid: Ähnlich im Besitz der Dihydroxyphenylgruppe, unterscheidet sich aber im Rest der Struktur. Die Einzigartigkeit von N'-[(E)-(3,4-Dihydroxyphenyl)methyliden]-2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleiht
Eigenschaften
Molekularformel |
C25H23N5O4S |
|---|---|
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O4S/c1-2-34-20-11-9-19(10-12-20)30-24(18-6-4-3-5-7-18)28-29-25(30)35-16-23(33)27-26-15-17-8-13-21(31)22(32)14-17/h3-15,31-32H,2,16H2,1H3,(H,27,33)/b26-15+ |
InChI-Schlüssel |
RTIBDAPUKAXGBM-CVKSISIWSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)O)O)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)O)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999561.png)









![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999643.png)


![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)
